molecular formula C14H11N3O2S2 B11512142 (5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B11512142
M. Wt: 317.4 g/mol
InChI Key: QFIBOOVEZHKUSQ-DSYNTCPBSA-N
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Description

(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a thiazole ring, and a methoxyphenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-bromoacetylthiazole under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the imino group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, and halides in solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

    Oxidation: Oxo derivatives of the thiazolidinone ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer activity could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Thiazoles: Compounds containing a thiazole ring.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group.

Uniqueness

(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one is unique due to the combination of its functional groups, which impart specific chemical properties and biological activities

Properties

Molecular Formula

C14H11N3O2S2

Molecular Weight

317.4 g/mol

IUPAC Name

(5Z)-2-imino-5-[(4-methoxyphenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H11N3O2S2/c1-19-10-4-2-9(3-5-10)8-11-12(18)17(13(15)21-11)14-16-6-7-20-14/h2-8,15H,1H3/b11-8-,15-13?

InChI Key

QFIBOOVEZHKUSQ-DSYNTCPBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N)S2)C3=NC=CS3

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=N)S2)C3=NC=CS3

Origin of Product

United States

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